![molecular formula C18H17NO2S2 B2693301 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide CAS No. 1421509-04-7](/img/structure/B2693301.png)
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including the compound , have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in various disease scenarios. They show biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthetic Thiophene
Synthetic thiophene is an important class of heterocyclic compounds that shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene-based analogs are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.
Biological Research
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
The primary targets of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds and have shown promise in the field of medicinal chemistry .
Mode of Action
The exact mode of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide Thiophene derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
The molecular and cellular effects of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10,17,20H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGNWYQJJCNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide |
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